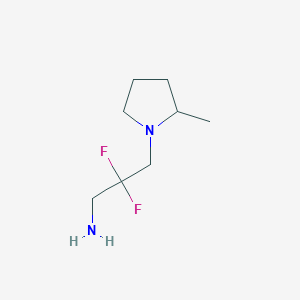
2-(3-Bromo-2-methylpropyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-2-methylpropyl)oxolane is an organic compound that belongs to the class of oxolanes It features a bromine atom attached to a methylpropyl group, which is further connected to an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylpropyl)oxolane can be achieved through several methods. One common approach involves the bromination of 2-methylpropyl oxolane using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-(3-Bromo-2-methylpropyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
科学研究应用
2-(3-Bromo-2-methylpropyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Bromo-2-methylpropyl)oxolane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The oxolane ring provides stability and can influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
2-Bromo-2-methylpropane: A simpler compound with similar reactivity but lacking the oxolane ring.
2-(3-Chloro-2-methylpropyl)oxolane: Similar structure but with a chlorine atom instead of bromine.
2-(3-Iodo-2-methylpropyl)oxolane: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(3-Bromo-2-methylpropyl)oxolane is unique due to the presence of both the bromine atom and the oxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
属性
分子式 |
C8H15BrO |
|---|---|
分子量 |
207.11 g/mol |
IUPAC 名称 |
2-(3-bromo-2-methylpropyl)oxolane |
InChI |
InChI=1S/C8H15BrO/c1-7(6-9)5-8-3-2-4-10-8/h7-8H,2-6H2,1H3 |
InChI 键 |
VATPVMPXMHCDFF-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1CCCO1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


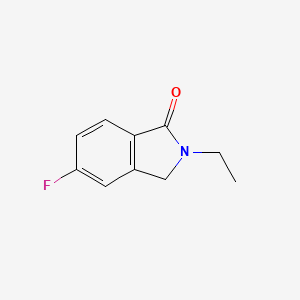
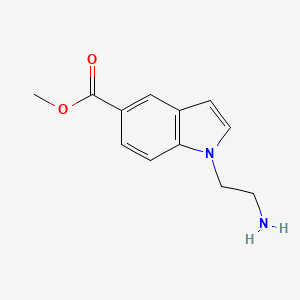

![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)

![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)
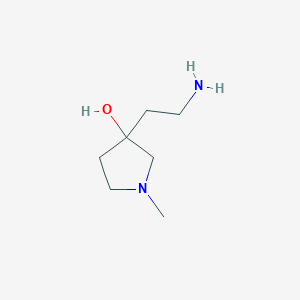

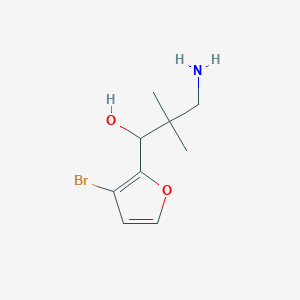
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
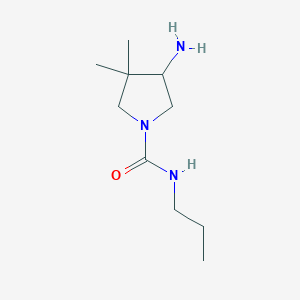
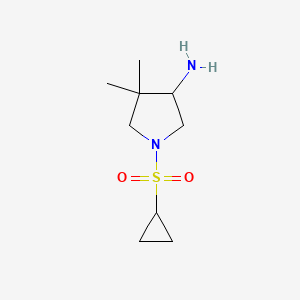
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)
